molecular formula C10H12BrNO B1393560 2-Bromo-N-(2-ethylphenyl)acetamide CAS No. 895854-04-3

2-Bromo-N-(2-ethylphenyl)acetamide

Cat. No.: B1393560
CAS No.: 895854-04-3
M. Wt: 242.11 g/mol
InChI Key: CGIDOBLJVWWXLQ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Amide Chemistry

Halogenated amides, particularly α-haloamides, are a well-established class of reagents in organic chemistry. The presence of a halogen atom on the carbon adjacent to the amide carbonyl group imparts significant electrophilic character to that carbon, making it susceptible to nucleophilic attack. This reactivity is central to their utility as versatile building blocks for constructing more complex molecules.

The classical synthesis of such compounds, including 2-Bromo-N-(2-ethylphenyl)acetamide, typically involves the acylation of an amine with a haloacetyl halide. chemicalbook.comchemicalbook.com For the title compound, this is achieved by reacting 2-ethylaniline (B167055) with bromoacetyl bromide or a similar bromoacetylating agent, often in the presence of a mild base like sodium carbonate to neutralize the hydrogen bromide byproduct. chemicalbook.com

The chemical reactivity of α-haloamides allows for the facile replacement of the halogen atom by a variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur. irejournals.com This makes them key precursors in the synthesis of numerous heterocyclic compounds and other functionalized molecules.

Significance of N-Substituted Bromoacetamides in Organic Synthesis and Medicinal Chemistry Lead Discovery

The N-substituted bromoacetamide moiety is a cornerstone in both synthetic organic chemistry and the discovery of new drug candidates. The ability of the bromine atom to act as a good leaving group allows these compounds to serve as powerful alkylating agents for a wide range of nucleophiles.

In organic synthesis, these compounds are instrumental. For instance, N-benzyl-2-bromoacetamides are used in palladium-catalyzed cascade reactions to construct γ-lactams, which are core structures in many biologically active natural products and pharmaceuticals. The reactivity of the C-Br bond is fundamental to these transformations.

In medicinal chemistry, the haloacetamide group is a recognized "warhead" for targeted covalent inhibitors, which can form a stable bond with a specific amino acid residue (like cysteine) in a target protein. acs.org More broadly, N-substituted acetamides are scaffolds found in numerous approved drugs, exhibiting activities from anti-Helicobacter pylori to anticonvulsant and antiviral properties. irejournals.com

Research on compounds structurally related to this compound highlights their potential. For example, derivatives of 2-bromo-N-phenylacetamide have been used as intermediates to create new molecules with significant antibacterial activity against strains like Acinetobacter baumannii and Staphylococcus aureus. irejournals.com The presence and position of substituents on the phenyl ring are critical for modulating this biological activity. The alkyl halide motif itself is found in numerous essential medicines, where it can enhance efficacy and improve pharmacokinetic properties like membrane permeability. nih.gov

Overview of Research Trajectories for this compound

While specific, extensive research on this compound itself is nascent, its primary research trajectory is as a key intermediate for the synthesis of potentially bioactive molecules. The most direct evidence for this comes from studies on its direct chloro-analog, 2-Chloro-N-(2-ethylphenyl)acetamide.

A 2022 study focused on the design and synthesis of new antidepressant agents used 2-Chloro-N-(2-ethylphenyl)acetamide as a starting material. nih.gov In this research, the chloro-acetamide was reacted with 2-mercaptobenzimidazole (B194830) to produce a new compound that showed promising antidepressant potential in preclinical models. nih.gov This indicates a clear research path for this compound as a precursor for novel therapeutics targeting the central nervous system. The bromo-analog would be expected to show similar or potentially enhanced reactivity in the nucleophilic substitution step due to bromine being a better leaving group than chlorine.

The physical and spectroscopic properties of this compound are expected to be similar to its chloro-counterpart, for which detailed data has been published.

Table 1: Research Data for 2-Chloro-N-(2-ethylphenyl)acetamide (Analog)

PropertyDataReference
Physical StateSolid nih.gov
Melting Point118 °C nih.gov
1H NMR (DMSO-d6, δ ppm)1.12 (t, 3H, CH3), 2.59 (q, 2H, CH2), 4.28 (s, 2H, CH2Cl), 7.18-7.30 (m, 4H, Ar-H), 9.61 (s, 1H, NH) nih.gov
Synthetic Precursors2-ethylaniline and chloroacetyl chloride nih.gov

Future research will likely focus on utilizing this compound in similar synthetic schemes to generate libraries of new compounds for screening against various biological targets, including enzymes and receptors implicated in neurological disorders and infectious diseases.

Properties

IUPAC Name

2-bromo-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIDOBLJVWWXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo N 2 Ethylphenyl Acetamide

Alternative Synthetic Pathways to N-Aryl-2-bromoacetamides

While direct N-acylation is a common route, alternative pathways exist for the synthesis of N-aryl-2-bromoacetamides, offering different strategic advantages.

An alternative approach involves the bromination of a precursor acetamide (B32628), in this case, N-(2-ethylphenyl)acetamide. nist.govuni.lu This method first requires the synthesis of the acetamide from 2-ethylaniline (B167055) and acetyl chloride or acetic anhydride. Subsequently, the acetamide is brominated.

A common brominating agent for amides is N-bromosuccinimide (NBS) in the presence of a radical initiator, although this typically leads to allylic bromination. researchgate.net For the bromination of the acetyl group, more specific conditions are required. One documented procedure for the synthesis of N-bromoacetamide involves dissolving acetamide in bromine and then adding a cold aqueous solution of potassium hydroxide (B78521). orgsyn.org This method, however, primarily yields N-bromoacetamide rather than the alpha-bromoacetamide. A re-examination of the reaction of N-bromoacetamide with olefins has shown that it can lead to the formation of 2-bromo-N-bromoacetimidates. researchgate.net

Coupling reactions provide another versatile route to N-aryl-2-bromoacetamides. These methods typically involve the activation of bromoacetic acid followed by reaction with the aryl amine. Standard peptide coupling reagents can be employed for this transformation.

Alternatively, the reaction can be performed with bromoacetyl chloride or bromide. chemicalbook.com The reaction of 2-phenylethylamine with bromoacetyl chloride is a known synthetic route. chemicalbook.com In some cases, a catalyst such as anhydrous zinc chloride (ZnCl2) can be used to facilitate the acylation of sulfonamides with bromoacetyl bromide, a reaction that was unsuccessful with common base-catalyzed methods. mdpi.com

Green Chemistry Principles in the Synthesis of 2-Bromo-N-(2-ethylphenyl)acetamide

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through several strategies.

One key principle is the use of more environmentally benign solvents. Water or a mixture of water and ethanol (B145695) can be an effective solvent system for certain reactions, reducing the reliance on volatile organic compounds. nih.gov The use of catalysts, especially those that are recyclable and can be used in small quantities, is another cornerstone of green chemistry. For example, pyridine-2-carboxylic acid has been used as a sustainable and rapid catalyst in the synthesis of other nitrogen-containing heterocyclic compounds. nih.gov

Atom economy is another important consideration, and synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are particularly advantageous in this regard as they can reduce the number of synthetic steps, minimize waste, and save time and energy. nih.gov Evaluating the greenness of a synthesis can be done using metrics such as Atom Economy (AE) and the E-factor (Environmental factor), with higher AE and lower E-factor values indicating a more environmentally friendly process. nih.gov

Solvent Selection and Minimization

The choice of solvent is a critical parameter in the synthesis of N-aryl acetamides, as it can significantly influence reaction rate, yield, and even the product distribution. stackexchange.com The solvent's role extends beyond simply dissolving reactants; it can affect the reactivity of the acylating agent and the solubility of intermediates and products. stackexchange.comacs.org

In acylation reactions similar to the synthesis of this compound, solvent polarity has been shown to be a determining factor. stackexchange.com For instance, in Friedel-Crafts acylation, non-polar solvents can favor the kinetic product, while polar solvents may lead to the thermodynamic product due to better stabilization and solubility of charged intermediates. stackexchange.com A common laboratory-scale synthesis for a related compound, 2-bromo-N-(p-chlorophenyl) acetamide, utilizes dichloromethane (B109758) (CH2Cl2) in the presence of a saturated potassium carbonate solution. irejournals.com Other syntheses may employ a simple aqueous solution of a base like sodium carbonate to facilitate the reaction. chemicalbook.com

Minimizing solvent use, or eliminating it entirely, represents a significant advancement in sustainable synthesis. frontiersin.org Solvent-free reaction conditions are a key goal of green chemistry, as they reduce volatile organic compound (VOC) emissions and simplify product purification, thereby lowering the Environmental Factor (E-factor) of the process. frontiersin.org Research into related acetylation reactions has demonstrated the feasibility of performing the synthesis using a stoichiometric amount of the acylating agent in the absence of a solvent, sometimes with the aid of a catalyst to promote the reaction at room temperature or with gentle heating. frontiersin.org

Table 1: Influence of Solvent Type on Acylation Reactions
Solvent TypeGeneral CharacteristicsPotential Impact on Synthesis of this compoundExamples
Non-Polar AproticLow dielectric constant; does not donate protons.May favor rapid reaction but can lead to poor solubility of starting materials or byproducts. Often used in Friedel-Crafts type reactions. stackexchange.comCarbon Disulfide (CS₂), Dichloromethane (CH₂Cl₂), Toluene stackexchange.comirejournals.com
Polar AproticHigh dielectric constant; does not donate protons.Good at dissolving polar and non-polar compounds. Can stabilize charged intermediates, potentially altering reaction pathways. stackexchange.comNitrobenzene, Acetonitrile, Dioxane stackexchange.comrsc.org
Polar ProticHigh dielectric constant; can donate protons (e.g., H₂O).Can participate in the reaction (e.g., hydrolysis of the acylating agent). Often used with a base to neutralize generated acid (e.g., HBr). chemicalbook.comWater, Ethanol chemicalbook.comnih.gov
Solvent-FreeReactants are mixed without a diluting solvent.Maximizes reactant concentration, reduces waste, and simplifies workup. May require a catalyst or thermal energy. frontiersin.orgN/A

Atom Economy and Reaction Efficiency

Atom economy is a theoretical measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. It is a central concept in green chemistry, aiming to maximize the incorporation of all materials from the reactants into the final product. The synthesis of this compound from 2-ethylaniline and bromoacetyl bromide ideally has a high atom economy, as the primary byproduct is hydrobromic acid (HBr), which is captured by a base.

The percent atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the reaction: C₈H₁₁N (2-ethylaniline) + C₂H₂Br₂O (bromoacetyl bromide) → C₁₀H₁₂BrNO (this compound) + HBr

The calculation provides a benchmark for the reaction's intrinsic efficiency.

Reaction efficiency, however, is a practical measure that includes reaction yield, time, and the energy required. High efficiency is achieved through the optimization of reaction conditions, such as temperature, catalyst use, and reaction time. For similar N-aryl acetamide syntheses, yields can vary significantly based on the specific substrates and conditions. For example, the synthesis of a related chloroacetamide derivative was reported with a 75% yield. nih.gov In other cases, yields for similar structures range from 48% to 66% under palladium catalysis or around 60% for other amine condensations. irejournals.comacs.org The use of catalysts, such as in Goldberg reactions for C-N bond formation, can lead to very high yields (e.g., 89-90%) and represents an advanced strategy for improving efficiency. nih.gov

Table 2: Theoretical Atom Economy and Reported Efficiency for Similar Amide Syntheses
MetricDescriptionExample Value/Target
Atom Economy (Theoretical) (MW of C₁₀H₁₂BrNO / (MW of C₈H₁₁N + MW of C₂H₂Br₂O)) x 100%(242.11 / (121.18 + 201.86)) x 100% ≈ 75.0%
Reaction Yield (Practical) Percentage of the theoretical product amount that is actually produced.60-90% (Reported for analogous reactions) irejournals.comnih.govnih.gov
Reaction Time Duration required for the reaction to reach completion.2 to 48 hours, depending on catalyst and temperature. nih.govacs.org
Catalyst Loading Amount of catalyst used relative to the reactants.0.5–10 mol% (For catalyzed reactions like Goldberg or Pd-coupling) acs.orgnih.gov

Chemical Reactivity and Transformation Studies of 2 Bromo N 2 Ethylphenyl Acetamide

Nucleophilic Substitution Reactions at the α-Bromo Position

The presence of a bromine atom on the carbon adjacent to the carbonyl group activates the molecule for nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic utility of α-haloacetamides, allowing for the introduction of a variety of functional groups.

2-Bromo-N-(2-ethylphenyl)acetamide readily reacts with a range of nitrogen-based nucleophiles. These reactions typically proceed via an S\textsubscript{N}2 mechanism, where the nucleophilic nitrogen atom displaces the bromide ion.

In a general representation, the reaction with a primary or secondary amine can be depicted as follows:

Br-CH₂-CONH-Ph(2-Et) + R¹R²NH → R¹R²N-CH₂-CONH-Ph(2-Et) + HBr

Research on analogous compounds, such as 2-bromo-N-(p-chlorophenyl) acetamide (B32628), has demonstrated that these reactions can be carried out at room temperature in the presence of a suitable solvent like dichloromethane (B109758) and a base such as potassium carbonate to neutralize the HBr byproduct. nih.gov A variety of amines, including primary, secondary, and aromatic amines, can be used to generate a library of N-substituted glycinamides. nih.gov

The reaction with hydrazine (B178648) and its derivatives follows a similar nucleophilic substitution pathway. For instance, the reaction of ω-bromoacetophenones with cyanoacetylhydrazine leads to the formation of condensed heterocyclic products. ijpsr.info While specific studies on this compound with hydrazine are not extensively documented, the reactivity of the α-bromo position suggests that it would readily react to form 2-hydrazinyl-N-(2-ethylphenyl)acetamide. Further reactions of hydrazinecarbothioamides with 2-bromoacetophenones have been shown to yield various heterocyclic systems like thiazoles and pyrazoles. chemistrysteps.com

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles on Related α-Bromoacetamides

NucleophileSubstrateProductReaction ConditionsReference
Butylamine2-bromo-N-(p-chlorophenyl) acetamide2-(butylamino)-N-(4-chlorophenyl)acetamideCH₂Cl₂, K₂CO₃, Room Temp. nih.gov
Octylamine2-bromo-N-(p-chlorophenyl) acetamideN-(4-chlorophenyl)-2-(octylamino)acetamideCH₂Cl₂, K₂CO₃, Room Temp. nih.gov
Piperidine2-bromo-N-(p-chlorophenyl) acetamideN-(4-chlorophenyl)-2-(piperidin-1-yl)acetamideCH₂Cl₂, K₂CO₃, Room Temp. nih.gov
3-Fluoroaniline2-bromo-N-(p-chlorophenyl) acetamideN-(4-chlorophenyl)-2-((3-fluorophenyl)amino)acetamideCH₂Cl₂, K₂CO₃, Room Temp. nih.gov
Cyanoacetylhydrazineω-bromo-(4-methyl-acetophenone)4-Methyl-ω-hydrazinoacetophenonecyanoacetylhydrazone1,4-dioxane ijpsr.info

The reaction of this compound with oxygen-containing nucleophiles, such as alkoxides, is expected to proceed via nucleophilic substitution to yield the corresponding α-alkoxyacetamide. The Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide, provides a well-established precedent for this type of transformation. masterorganicchemistry.com

The general reaction can be represented as:

Br-CH₂-CONH-Ph(2-Et) + R-O⁻Na⁺ → R-O-CH₂-CONH-Ph(2-Et) + NaBr

The success of this reaction is dependent on the nature of the alkoxide and the reaction conditions. Strong, bulky bases may favor elimination reactions (E2) over substitution (S\textsubscript{N}2), especially with more sterically hindered alkyl halides. However, for a primary bromide like in this compound, substitution is generally favored. High-purity sodium alkoxides can be prepared by reacting sodium metal with the corresponding alcohol. numberanalytics.com

The α-bromo position of this compound is also reactive towards sulfur-containing nucleophiles like thiols. The reaction with a thiol (R-SH) in the presence of a base leads to the formation of a thioether derivative.

Br-CH₂-CONH-Ph(2-Et) + R-SH + Base → R-S-CH₂-CONH-Ph(2-Et) + Base·HBr

Studies on the reactivity of bromoacetyl groups have shown that they are highly chemoselective towards thiols. youtube.com For example, 2-bromo-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can undergo nucleophilic substitution where the bromine atom is replaced by thiols. youtube.com The reaction of 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole (B194830) in ethanol (B145695) and triethylamine (B128534) is a known method for synthesizing related thioether compounds. nih.gov

Transformations Involving the Acetamide Moiety

The acetamide functional group in this compound can also undergo chemical transformations, although it is generally less reactive than the α-bromo position.

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring heat.

Acidic Hydrolysis:

Under acidic conditions, the amide is hydrolyzed to yield a carboxylic acid and an ammonium (B1175870) salt. For this compound, this would theoretically yield 2-bromoacetic acid and 2-ethylanilinium bromide. However, the lability of the α-bromo group under these conditions might lead to further reactions. The hydrolysis of N-arylacetamides generally involves the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.

Basic Hydrolysis:

In the presence of a strong base like sodium hydroxide (B78521) and heat, the amide undergoes hydrolysis to form a carboxylate salt and an amine. In this case, sodium 2-bromoacetate and 2-ethylaniline (B167055) would be the expected products. Studies on the base-mediated hydrolysis of chloroacetamide herbicides have shown that the reaction can proceed via nucleophilic attack at the amide carbonyl (B\textsubscript{AC}2 mechanism) or through an S\textsubscript{N}2 reaction at the chlorinated carbon. nih.gov For dichloroacetamide safeners, the primary pathway is amide cleavage. nih.gov

Table 2: General Products of Amide Hydrolysis

ConditionReactantProducts
Acidic (H₃O⁺, Δ)This compound2-Bromoacetic acid + 2-Ethylanilinium salt
Basic (NaOH, Δ)This compoundSodium 2-bromoacetate + 2-Ethylaniline

Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is a powerful tool in organic synthesis for converting amides into their corresponding amines.

The reduction of this compound with LiAlH₄ would be expected to reduce the amide carbonyl group to a methylene (B1212753) group, yielding N-(2-bromoethyl)(2-ethyl)aniline.

Br-CH₂-CONH-Ph(2-Et) + LiAlH₄ → Br-CH₂-CH₂-NH-Ph(2-Et)

The reaction is typically carried out in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran. The mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl, followed by the formation of an iminium ion intermediate which is then further reduced to the amine. It is important to note that LiAlH₄ is a very strong reducing agent and can also reduce other functional groups. For instance, it can reduce alkyl halides to alkanes, which could potentially lead to the reduction of the C-Br bond in the starting material or product, depending on the reaction conditions.

Reactivity of the N-(2-ethylphenyl) Moiety

The reactivity of the N-(2-ethylphenyl) moiety in this compound is primarily dictated by the electronic and steric effects of the substituents on the benzene (B151609) ring. The two key functional groups attached to the phenyl ring are the acetamido group [-NHC(=O)CH₂Br] and the ethyl group [-CH₂CH₃]. The interplay between these two groups governs the potential for electrophilic aromatic substitution and the molecule's behavior under oxidative conditions.

The benzene ring in the N-(2-ethylphenyl) moiety is activated towards electrophilic aromatic substitution by both the acetamido and the ethyl groups. The acetamido group, despite the presence of the electron-withdrawing carbonyl, is an activating group because the nitrogen atom's lone pair of electrons can be delocalized into the phenyl ring through resonance. byjus.comchemistrysteps.com This effect increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. byjus.com Similarly, the ethyl group is a weak activating group due to its electron-donating inductive effect and hyperconjugation.

Both the acetamido and ethyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.comlibretexts.org In N-(2-ethylphenyl)acetamide, these groups are positioned ortho to each other. The directing effects of these substituents are therefore cooperative. The acetamido group is generally a stronger activating and directing group than the alkyl group. libretexts.org Consequently, the primary sites for electrophilic attack are the positions ortho and para to the more powerful acetamido group.

The potential sites for substitution on the N-(2-ethylphenyl) ring are positions 4 and 6 (relative to the acetamido group at position 1).

Position 4 (para to the acetamido group): This position is electronically activated and is often the major product's site due to reduced steric hindrance compared to the ortho positions.

Position 6 (ortho to the acetamido group): This position is also electronically activated. However, it is located between the acetamido and the ethyl groups, which could lead to significant steric hindrance, potentially reducing the yield of substitution at this site.

In strongly acidic media, such as during nitration, the nitrogen of the amide can be protonated. byjus.com This would convert the activating acetamido group into a deactivating, meta-directing group. However, amides are less basic than amines, and this effect is less pronounced than in the nitration of aniline. byjus.comlibretexts.org

SubstituentElectronic EffectActivating/DeactivatingDirecting EffectPrimary Substitution Sites
-NHC(=O)CH₂Br (Acetamido)Resonance donation of N lone pair outweighs inductive withdrawalActivatingOrtho, ParaPositions 4 & 6
-CH₂CH₃ (Ethyl)Inductive donation and hyperconjugationWeakly ActivatingOrtho, ParaPositions 3 & 5
Combined Effect The stronger activating acetamido group dominates, directing substitution to its para (4) and ortho (6) positions. The para position is generally favored due to lower steric hindrance.Position 4 (major), Position 6 (minor)

The N-(2-ethylphenyl) moiety has two components susceptible to oxidation: the phenyl ring itself and the ethyl group substituent.

Oxidation of the Phenyl Ring: The aromatic phenyl ring is generally stable and resistant to oxidation due to the delocalized π-electron system. libretexts.org While the ring is activated by the acetamido and ethyl groups, its oxidation typically requires harsh conditions and potent oxidizing agents. Under such conditions, significant degradation of the entire molecule, including the amide linkage and the bromoacetyl group, is highly probable. Therefore, selective oxidation of the phenyl ring without affecting other parts of the molecule is challenging and not a commonly observed transformation.

Oxidation of the Ethyl Substituent: The ethyl group is more susceptible to oxidation than the phenyl ring. Specifically, the benzylic carbon (the -CH₂- group directly attached to the aromatic ring) is the primary site of oxidative attack. libretexts.org For this side-chain oxidation to occur, the benzylic carbon must have at least one attached hydrogen atom, which is the case for the ethyl group. libretexts.org

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, can oxidize the ethyl group. scribd.comvanderbilt.edu The reaction typically proceeds by oxidizing the benzylic carbon to a carboxylic acid. libretexts.org In this process, the bond between the two carbon atoms of the ethyl group is cleaved, and the entire side chain is converted to a carboxyl group (-COOH). This would transform the N-(2-ethylphenyl) moiety into an N-(2-carboxyphenyl) moiety. The bromoacetamide side chain may also be susceptible to hydrolysis or oxidation under these strong conditions.

SubstituentPotential Oxidizing AgentsExpected Product MoietyReaction PathwayRemarks
Phenyl RingHarsh conditions (e.g., high temp. KMnO₄)Ring-opened/degradation productsAromatic Ring OxidationNot a selective or synthetically useful pathway due to low stability of the ring and side chains under these conditions.
Ethyl Group (-CH₂CH₃)KMnO₄, K₂Cr₂O₇/H⁺N-(2-carboxyphenyl)Benzylic Side-Chain OxidationThis is a plausible transformation. The reaction requires at least one benzylic hydrogen. libretexts.org The rest of the molecule must be stable to the strong oxidizing conditions.

Spectroscopic Characterization Techniques for Structural Elucidation of 2 Bromo N 2 Ethylphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignmentsresearchgate.netnih.gov

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

The ¹H NMR spectrum of 2-Bromo-N-(2-ethylphenyl)acetamide is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 2-ethylphenyl ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the ring will lead to a complex multiplet for these four protons.

The aliphatic protons show characteristic chemical shifts and splitting patterns. The two protons of the bromomethyl group (Br-CH₂) are expected to produce a singlet at approximately 4.1 ppm. The ethyl group attached to the benzene (B151609) ring will present as a quartet for the methylene (B1212753) protons (-CH₂) around 2.7 ppm and a triplet for the methyl protons (-CH₃) around 1.2 ppm, a pattern typical for an ethyl substituent. The amide proton (N-H) is anticipated to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but typically in the range of 8.0-9.0 ppm. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Amide (N-H)8.0 - 9.0Broad Singlet
Aromatic (Ar-H)7.0 - 8.0Multiplet
Bromomethyl (Br-CH₂)~4.1Singlet
Ethyl (-CH₂)~2.7Quartet
Ethyl (-CH₃)~1.2Triplet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.

The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, typically in the range of 165-170 ppm. The carbon atom of the bromomethyl group (Br-CH₂) is expected to appear at approximately 29-35 ppm. The carbons of the ethyl group will show signals around 24 ppm for the methylene (-CH₂) and 14 ppm for the methyl (-CH₃). The aromatic carbons will produce a set of signals between 125 and 140 ppm. The exact shifts are influenced by the electronic effects of the ethyl and acetamido substituents on the ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 170
Aromatic (C-NH)~138
Aromatic (C-CH₂CH₃)~135
Aromatic (Ar-C)125 - 130
Bromomethyl (Br-CH₂)29 - 35
Ethyl (-CH₂)~24
Ethyl (-CH₃)~14

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netnist.gov

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

A prominent and strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the secondary amide group is a key feature in the IR spectrum of this compound. This band is typically observed in the region of 1660-1680 cm⁻¹. Its intensity and exact position can provide insight into the molecular environment and potential hydrogen bonding.

The N-H stretching vibration of the amide group gives rise to a moderate to strong absorption band, typically found around 3250-3300 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding. Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹. In addition, the aliphatic C-H stretching vibrations from the ethyl and bromomethyl groups are expected to appear just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretch3250 - 3300
Aromatic (C-H)Stretch> 3000
Aliphatic (C-H)Stretch< 3000
Carbonyl (C=O)Stretch1660 - 1680
Amide (N-H)Bend~1550
Aromatic (C=C)Stretch1450 - 1600

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysisnih.govnist.gov

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. The molecular weight of this compound (C₁₀H₁₂BrNO) is 241.02 g/mol .

In the mass spectrum, the presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity at m/z 241 and 243, respectively.

The fragmentation pattern would likely involve the initial loss of a bromine radical (Br•), leading to a significant peak at m/z 162. Another expected fragmentation pathway is the cleavage of the amide bond, which could produce an acylium ion [CH₂BrCO]⁺ or a fragment corresponding to the 2-ethylaniline (B167055) cation. Further fragmentation of the ethylphenyl group is also possible.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment Ion
241/243[C₁₀H₁₂BrNO]⁺ (Molecular Ion, [M]⁺/[M+2]⁺)
162[C₁₀H₁₂NO]⁺
121[C₈H₁₁N]⁺ (2-ethylaniline cation)
93/95[CH₂Br]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to elucidate its molecular conformation, bond lengths, bond angles, and the packing of molecules within the crystal lattice. While specific crystallographic data for this compound is not publicly available, the structural characteristics can be inferred from studies on analogous N-aryl bromoacetamides.

The conformation of the molecule in the solid state is dictated by a combination of intramolecular steric and electronic effects, as well as intermolecular packing forces. For this compound, key conformational features would include the torsion angles defining the orientation of the ethyl group, the phenyl ring, and the acetamide (B32628) side chain.

The amide linkage is generally planar. The relative orientation of the phenyl ring and the acetamide group is of particular interest. There will be a specific torsion angle between the plane of the phenyl ring and the plane of the amide group. The ethyl group on the phenyl ring will also adopt a preferred conformation to minimize steric hindrance.

The way in which individual molecules of this compound are arranged in the crystal is determined by a network of intermolecular interactions. These non-covalent interactions are crucial for the stability of the crystal lattice.

In related N-aryl acetamides, hydrogen bonding is a dominant feature in the crystal packing. For this compound, the following interactions are expected:

N-H···O Hydrogen Bonds: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. It is highly probable that molecules of this compound will be linked into chains or dimers via N-H···O hydrogen bonds.

C-H···O and C-H···π Interactions: Weaker C-H···O hydrogen bonds, involving aromatic or aliphatic C-H groups and the carbonyl oxygen, may also contribute to the crystal packing. Additionally, C-H···π interactions between the C-H bonds and the aromatic ring of a neighboring molecule can further stabilize the structure.

Halogen Bonding (Br···O): The bromine atom can act as a Lewis acid and participate in halogen bonding with the carbonyl oxygen of an adjacent molecule.

Computational and Theoretical Investigations of 2 Bromo N 2 Ethylphenyl Acetamide

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, stability, and reactivity.

The first step in computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional conformation (the one with the lowest energy) is determined. For acetamide (B32628) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G, are employed to achieve this. chemprob.org The process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For N-aryl acetamide derivatives, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often distributed over the acetamide portion of the molecule. The presence of a bromine atom, an electron-withdrawing group, can influence the energies of these orbitals. In studies of similar compounds like N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, the HOMO and LUMO energies have been calculated to understand charge transfer within the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Structurally Similar Acetamide Derivative

ParameterEnergy (eV)
EHOMO-5.98
ELUMO-1.23
Energy Gap (ΔE)4.75

Note: Data is illustrative and based on DFT calculations for a related N-aryl acetamide. The exact values for 2-Bromo-N-(2-ethylphenyl)acetamide may differ.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. It provides a graphical representation of the regions of space where molecules are in close contact, offering insights into the nature and strength of these interactions.

Hydrogen bonds are crucial in determining the supramolecular assembly of molecules in the solid state. In the crystal structure of bromo-substituted N-aryl acetamides, N—H···O hydrogen bonds are a common and significant interaction, often linking molecules into chains or sheets. researchgate.netresearchgate.net

Hirshfeld surface analysis allows for the quantification of these interactions by calculating the percentage of the surface area corresponding to specific atom···atom contacts. For example, in the related compound 2-Bromo-N-(2-chlorophenyl)acetamide, N—H···O hydrogen bonds are the primary drivers of the crystal packing. researchgate.net The analysis of a similar compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, revealed that H···O contacts contribute significantly to the Hirshfeld surface area. nih.gov

Besides classical hydrogen bonds, weaker interactions such as halogen bonds (Br···Br), and C—H···X (where X can be O, N, or Br) interactions play a vital role in stabilizing the crystal structure. Hirshfeld surface analysis can delineate and quantify these weaker contacts.

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Structurally Similar Bromoacetamide Derivative

Interaction TypeContribution (%)
H···H45.0
C···H/H···C20.5
H···Br/Br···H16.1
O···H/H···O13.6
N···H/H···N2.4

Note: Data is illustrative and based on Hirshfeld surface analysis of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide. The exact values for this compound may differ.

In Silico Molecular Docking Studies (Preclinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemprob.org It is extensively used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a protein target.

In the preclinical context, docking studies can help identify potential biological targets and elucidate the molecular basis of a compound's activity. For acetamide derivatives, docking studies have been performed against various enzymes and receptors to explore their therapeutic potential. For example, N-aryl acetamide derivatives have been investigated as potential inhibitors of enzymes like monoamine oxidase (MAO-B), which is relevant in the context of neurodegenerative diseases. nih.gov Other studies have docked acetamide derivatives against targets like prostaglandin synthetase-2 (COX-II) to evaluate their anti-inflammatory potential. chemprob.org

A typical molecular docking study involves:

Preparation of the Ligand: The 3D structure of this compound is optimized.

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations are sampled to find the one with the best binding affinity (lowest binding energy).

Analysis of Interactions: The resulting complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions, between the ligand and the protein's amino acid residues. researchgate.net

For instance, in a docking study of a related 2-aryl-5-bromoindole derivative against tubulin, interactions such as pi-alkyl, amide-pi stacked, and hydrogen bonding were identified as crucial for its anticancer activity. researchgate.net While specific docking studies for this compound are not detailed in the available literature, the general methodology and the types of interactions observed for similar molecules provide a framework for how it might interact with biological targets.

Prediction of Binding Modes with Biological Receptors and Enzymes

While direct computational studies on this compound are not extensively documented, molecular docking simulations of structurally similar phenylacetamide and N-arylacetamide derivatives can provide valuable predictions about its potential interactions with biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In studies of related N-arylacetamides, derivatives with halogen and alkyl substituents have been docked with various enzymes to explore their inhibitory potential. For instance, computational studies on phenylacetamide derivatives have been performed to assess their potential as antidepressant agents by predicting their binding to monoamine oxidase A (MAO-A). nih.gov Similarly, molecular docking has been used to investigate the binding modes of N-arylacetamides with enzymes like α-glucosidase and α-amylase, which are relevant in the context of diabetes. mdpi.comnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme.

For this compound, it can be hypothesized that the acetamide group can act as a hydrogen bond donor and acceptor. The ethylphenyl group is likely to engage in hydrophobic interactions, while the bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The specific binding mode would, of course, be dependent on the topology and chemical nature of the receptor's binding site.

Table 1: Predicted Interaction Types for this compound with Biological Receptors

Molecular MoietyPotential Interaction TypeInteracting Residue Types (Examples)
Acetamide group (NH)Hydrogen bond donorAsp, Glu, Gln, Asn
Acetamide group (C=O)Hydrogen bond acceptorArg, Lys, His, Ser, Thr, Tyr
Ethylphenyl groupHydrophobic interactionsAla, Val, Leu, Ile, Phe, Trp
Bromine atomHalogen bondingBackbone carbonyls, Ser, Thr, Tyr

Ligand-Target Interaction Profiling for Lead Optimization

Ligand-target interaction profiling is a crucial step in drug discovery and lead optimization. It involves a detailed analysis of the binding interactions between a ligand and its biological target to understand the structural basis of its activity and to guide the design of more potent and selective analogs. While a specific target for this compound is not defined in the provided context, we can draw parallels from computational studies on similar molecules.

For example, in the development of inhibitors for carbonic anhydrase, molecular docking of N-phenylacetamide-based sulfonamides helped to rationalize their in vitro biological results by studying their binding patterns within the active sites of different isoforms of the enzyme. nih.gov Such studies typically generate a ligand interaction diagram that visually represents the key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and the protein.

For this compound, a hypothetical ligand-target interaction profile would involve mapping the key interactions within a given binding pocket. This profile would be used to identify which parts of the molecule are essential for binding and which can be modified to improve affinity or selectivity. For instance, if the ethyl group is found to be in a sterically crowded region of the binding site, it might be replaced with a smaller group. Conversely, if there is an empty hydrophobic pocket near the phenyl ring, extending the alkyl chain or adding other substituents could enhance binding affinity.

The following table outlines a hypothetical ligand-target interaction profile for this compound, which would be generated from molecular docking studies.

Table 2: Hypothetical Ligand-Target Interaction Profile for this compound

Ligand FeatureInteraction TypeKey Amino Acid ResiduesPotential for Optimization
Phenyl ringPi-pi stackingPhe, Tyr, Trp, HisSubstitution on the ring to enhance stacking or introduce new interactions.
Ethyl groupHydrophobicVal, Leu, IleModification of size and shape to better fit the hydrophobic pocket.
Amide linkerHydrogen bondingSer, Thr, Asn, GlnIsosteric replacements to modulate H-bonding strength and geometry.
Bromoacetyl groupHalogen bonding, dipole-dipoleBackbone C=O, electron-rich residuesReplacement with other halogens or functional groups to tune interaction strength.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited-state properties of molecules, such as electronic absorption and emission spectra. scirp.orgresearchgate.net This method has become a popular tool in computational chemistry due to its favorable balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules.

For a molecule like this compound, TD-DFT can predict its UV-Vis absorption spectrum by calculating the energies of its electronic transitions from the ground state to various excited states. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the corresponding absorption band.

Studies on similar aromatic amides and peptides have demonstrated the utility of TD-DFT in interpreting their spectroscopic properties. For instance, TD-DFT calculations have been used to study the excited state properties of N-acetyl-phenylalaninylamide (NAPA), a model dipeptide, and to understand the influence of intermolecular interactions on its electronic transitions. scirp.orgresearchgate.net The accuracy of TD-DFT in predicting spectroscopic properties can be influenced by the choice of the exchange-correlation functional and the basis set. For aromatic systems, functionals that include a portion of Hartree-Fock exchange, such as B3LYP, or range-separated functionals are often employed to obtain more accurate results.

A theoretical UV-Vis spectrum of this compound, generated using TD-DFT, would likely show characteristic absorptions arising from π-π* transitions of the phenyl ring and n-π* transitions associated with the amide group. The position and intensity of these absorptions would be influenced by the substituents on the phenyl ring (the ethyl group) and the acetamide moiety (the bromine atom).

Table 3: Predicted Spectroscopic Data for this compound from TD-DFT (Hypothetical)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁4.5 - 5.0248 - 275Low (n-π)
S₀ → S₂5.5 - 6.0207 - 225High (π-π)
S₀ → S₃6.0 - 6.5191 - 207Moderate (π-π*)

These predicted values can be compared with experimental spectra to validate the computational model and to gain a deeper understanding of the electronic structure of the molecule.

Synthesis and Characterization of 2 Bromo N 2 Ethylphenyl Acetamide Derivatives and Analogs

Design Principles for Structural Modification

The rational design of derivatives focuses on three primary sites of the molecule: the phenyl ring, the amide nitrogen, and the α-carbon of the acetamide (B32628) chain. Modifications at these positions can systematically alter the steric, electronic, and lipophilic properties of the parent compound.

Halogenation: Introducing additional halogen atoms (F, Cl, Br) onto the phenyl ring can alter the electronic distribution through inductive and resonance effects, and can introduce new potential halogen bonding interactions. For instance, the synthesis of 2-Bromo-N-(2-chlorophenyl)acetamide follows a standard procedure where 2-chloroaniline (B154045) is reacted with bromoacetyl chloride. researchgate.net The crystal structure of this analog reveals that the conformation of the N-H bond is influenced by the ortho-chloro substituent. researchgate.net This highlights how ring substitution can directly impact the three-dimensional structure of the molecule.

Methylation: The addition of methyl groups can increase lipophilicity and introduce steric bulk, which can be used to probe the size and shape of binding pockets. Analogs like 2-Bromo-N-(4-methylphenyl)acetamide are synthesized from 4-methylaniline (p-toluidine) and a bromoacetylating agent. researchgate.net

Alkoxy Substitution: Incorporating alkoxy groups (e.g., methoxy, ethoxy) introduces hydrogen bond acceptors and can significantly impact solubility and metabolic stability. The synthesis of these derivatives follows the same fundamental pathway, using the corresponding alkoxyaniline as the starting material. Examples include N-(2-Bromo-4-methoxyphenyl)acetamide and N-(2-bromo-4-ethoxyphenyl)acetamide. nih.govnih.gov The presence of both a halogen and an alkoxy group, as seen in 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide, allows for fine-tuning of the electronic and steric profile of the ring. scbt.com

The following table summarizes representative examples of phenyl ring-substituted analogs.

Compound NamePhenyl Ring Substituent(s)Starting Aniline
2-Bromo-N-(2-chlorophenyl)acetamide2-chloro2-chloroaniline
2-Bromo-N-(4-methylphenyl)acetamide4-methyl4-methylaniline
N-(2-Bromo-4-methoxyphenyl)acetamide2-bromo, 4-methoxy2-bromo-4-methoxyaniline
N-(2-bromo-4-ethoxyphenyl)acetamide2-bromo, 4-ethoxy2-bromo-4-ethoxyaniline
2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide5-chloro, 2-methoxy5-chloro-2-methoxyaniline

Modification at the amide nitrogen, primarily through N-alkylation, removes the hydrogen bond donor capability of the N-H group and introduces steric hindrance around the amide bond. This can have profound effects on the molecule's conformation and its ability to participate in hydrogen bonding networks, which are often crucial for biological activity.

The alkylation of N-substituted acetamides can be challenging due to the potential for competing O-alkylation of the amide oxygen. However, studies on related N-substituted phenylacetamides have shown that N-alkylation can be achieved under various conditions. The choice of alkylating agent and reaction conditions determines the outcome. For example, the use of hard alkylating agents like triethyloxonium (B8711484) tetrafluoroborate (B81430) tends to favor O-alkylation, while other methods can be optimized to yield the desired N-alkylated products. Phase-transfer catalysts have also been employed to facilitate the alkylation of the amide nitrogen in related systems.

The α-carbon of the acetamide chain, which bears the bromine atom, is a key site for introducing structural diversity. The bromine atom is a good leaving group, making it amenable to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, fundamentally altering the chemical nature of the side chain.

A prominent example is the synthesis of 2-amino-N-aryl acetamide derivatives. In this approach, a compound such as 2-bromo-N-(4-chlorophenyl)acetamide is treated with various primary or secondary amines to displace the bromide. irejournals.com This reaction, typically carried out at room temperature in the presence of a base like potassium carbonate, yields a library of derivatives with diverse amino substituents at the α-position. irejournals.com Similarly, other nucleophiles can be employed. For instance, a more complex derivative was synthesized by reacting 2-bromo-N-(2-bromophenyl)acetamide with 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide, where the nitrogen of the benzothiazine displaces the bromine. nih.gov These modifications transform the side chain from a simple haloalkyl group into a more complex and functionally diverse moiety.

Synthetic Strategies for Diverse Derivative Libraries

To efficiently explore the chemical space around the 2-Bromo-N-(2-ethylphenyl)acetamide scaffold, modern synthetic strategies such as parallel synthesis and one-pot reactions are employed. These methods are designed for the rapid generation of a large number of analogs for screening and optimization.

Parallel synthesis is a powerful strategy for rapidly producing libraries of related compounds in a systematic manner. Instead of synthesizing compounds one by one, reactions are carried out simultaneously in arrays of reaction vessels, such as 96-well plates. This approach is highly amenable to the synthesis of N-arylacetamide derivatives.

The core reaction, the acylation of an amine with an acyl halide, is robust and tolerates a wide range of functional groups. By using a diverse set of starting anilines (for phenyl ring modifications) or a variety of nucleophiles (for α-position modifications), large libraries can be generated from a common 2-bromo-N-(aryl)acetamide intermediate. Automated synthesis platforms can further accelerate this process, enabling the creation of thousands of unique compounds for high-throughput screening. This combinatorial approach allows for a comprehensive exploration of structure-activity relationships.

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. While a direct one-pot synthesis for this compound derivatives is not extensively documented, related procedures highlight the potential of this strategy.

For example, a mild and eco-friendly one-pot, two-step procedure has been developed for the synthesis of 2-hydroxy-N-arylacetamides from the corresponding 2-chloro-N-arylacetamides. This process involves an initial acetate (B1210297) exchange with the halogen, followed by a selective cleavage of the resulting ester in the same flask. This method successfully avoids the cleavage of the more stable amide bond, which can be a problem under harsher conditions. Such strategies, which modify the α-halo group through sequential reactions in a single pot, could be adapted for the synthesis of various α-substituted derivatives of this compound.

Preclinical Exploration of Biological Activities of 2 Bromo N 2 Ethylphenyl Acetamide and Its Analogs

Antimicrobial and Antifungal Activity Studies (In Vitro)

N-substituted acetamides, including the bromo- and chloro- derivatives, have garnered attention for their wide range of biological activities. nih.gov The nature and position of substituents on the phenyl ring are critical in determining the extent and spectrum of their antimicrobial effects. nih.gov

Analogs of 2-Bromo-N-(2-ethylphenyl)acetamide have demonstrated notable antibacterial properties. For instance, a series of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives, synthesized from the parent compound 2-bromo-N-(p-chlorophenyl) acetamide, exhibited moderate to high activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com

In a study involving N-(substituted phenyl)-2-chloroacetamides, analogs with halogenated p-substituted phenyl rings, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, were among the most active. nih.gov Their efficacy is partly attributed to high lipophilicity, which facilitates passage through the bacterial cell membrane. nih.govresearchgate.net This research highlighted that the biological activity of these chloroacetamides varied with the substituent's position, influencing their effectiveness against Gram-negative versus Gram-positive bacteria. nih.gov

Another study on 2-mercaptobenzothiazole (B37678) derivatives linked with different amines showed that the resulting hybrid compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative species. nih.gov Specifically, certain analogs showed significant activity, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug levofloxacin (B1675101) against strains like E. coli, S. typhi, S. aureus, and B. subtilus. nih.gov

The following table summarizes the antibacterial activity of some acetamide analogs: Table 1: In Vitro Antibacterial Activity of Acetamide Analogs

Compound/Analog Bacterial Strains Tested Observed Activity Reference
2-amino-N-(p-chlorophenyl) acetamide derivatives Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus Moderate to high activity irejournals.com
N-(4-chlorophenyl)-2-chloroacetamide E. coli, S. aureus Highly effective nih.gov
N-(4-fluorophenyl)-2-chloroacetamide E. coli, S. aureus Highly effective nih.gov
N-(3-bromophenyl)-2-chloroacetamide E. coli, S. aureus Highly effective nih.gov

This table is for illustrative purposes and includes data for analogs of this compound.

The antifungal potential of this class of compounds has been evaluated against pathogenic fungi, particularly Candida species. Research on 2-chloro-N-phenylacetamide, a related halo-acetamide, demonstrated significant antifungal activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. researchgate.netnih.gov The compound inhibited all tested strains with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL and Minimum Fungicidal Concentration (MFC) values from 512 to 1,024 µg/mL. researchgate.netnih.gov

Another analog, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, also showed promising anti-Candida activity, with MIC values for most clinical C. albicans strains ranging from 0.00195 to 0.0078 µg/mL. nih.gov This indicates that the core structure, when appropriately substituted, can yield potent antifungal effects.

Table 2: In Vitro Antifungal Activity of Acetamide Analogs against Candida spp.

Compound/Analog Candida Strains Tested MIC Range (µg/mL) MFC Range (µg/mL) Reference
2-chloro-N-phenylacetamide Fluconazole-resistant C. albicans & C. parapsilosis 128 - 256 512 - 1,024 researchgate.netnih.gov

This table is for illustrative purposes and includes data for analogs of this compound.

Biofilms are a major challenge in treating microbial infections, and compounds that can inhibit their formation are of significant interest. 2-chloro-N-phenylacetamide has shown remarkable antibiofilm capabilities, inhibiting up to 92% of biofilm formation by fluconazole-resistant Candida species and disrupting up to 87% of pre-formed biofilms. researchgate.netnih.gov

Similarly, certain 2-mercaptobenzothiazole-based acetamide hybrids demonstrated promising antibiofilm potential against S. aureus and K. pneumonia, in some cases exceeding the efficacy of the standard drug cefadroxil (B1668780) at a concentration of 100 µ g/100 µL. nih.gov For example, one analog reduced biofilm formation by 82% in S. aureus and 85% in K. pneumonia. nih.gov

A library of 2,3-pyrrolidinedione analogues, which share some structural similarities, was evaluated for antibiofilm properties against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov Analogs featuring electron-withdrawing groups like bromine on the N-phenyl moiety retained their antibiofilm activity. nih.gov

The precise mechanisms of antimicrobial action for this compound are not fully elucidated, but studies on its analogs provide valuable insights. The high lipophilicity of halogenated N-phenylacetamides suggests that they may act by disrupting the phospholipid bilayer of the cell membrane, allowing for rapid passage into the cell. nih.govresearchgate.net

However, for the antifungal activity of 2-chloro-N-phenylacetamide against Candida species, studies indicated that the mechanism is not related to damaging the fungal cell wall or binding to membrane ergosterol. researchgate.netnih.gov This suggests an alternative, yet-to-be-established intracellular target. researchgate.net In the case of some antibacterial 2-mercaptobenzothiazole acetamide hybrids, molecular docking studies suggest that they may act by inhibiting bacterial kinases and DNA gyrases, sharing binding pockets with known antibiotics like levofloxacin. nih.gov

Enzyme Inhibition Potential

Beyond antimicrobial actions, this class of compounds has been explored for its ability to inhibit specific enzymes involved in metabolic diseases.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.gov Analogs of this compound have been synthesized and screened for their α-glucosidase inhibitory activity. nih.gov

In one study, a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides were evaluated. nih.gov Several derivatives emerged as potent inhibitors of the α-glucosidase enzyme, with some showing significantly lower IC50 values (e.g., 18.25 µM, 20.76 µM, and 24.24 µM) compared to the standard drug acarbose (B1664774) (IC50 = 58.8 µM). nih.gov This indicates a strong potential for these compounds as α-glucosidase inhibitors. Another related compound, FA2, also demonstrated potent, non-competitive inhibition of α-glucosidase with an IC50 value of 5.17 ± 0.28 µM. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of Acetamide Analogs

Compound/Analog IC50 Value (µM) Comparison to Standard (Acarbose IC50 ≈ 58.8 µM) Reference
Analog 12a 18.25 More potent nih.gov
Analog 12d 20.76 More potent nih.gov
Analog 12g 24.24 More potent nih.gov

This table is for illustrative purposes and includes data for analogs of this compound.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Although direct data on this compound is not available, studies on analogous compounds highlight the potential for this chemical class to interact with cholinesterases.

Research into novel carbamates has demonstrated potent cholinesterase inhibitory activity, with some compounds showing IC₅₀ values as low as 10 nM for AChE. nih.gov In these series, N-substituted moieties were found to determine the selectivity for either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). nih.gov For example, N-2'-methylphenylcarbamates displayed high AChE selectivity. nih.gov Other research on flavonoid derivatives synthesized from naringenin (B18129) identified compounds with significant AChE inhibitory activity; the most potent among them had an IC₅₀ value of 13.0 ± 1.9 μM. nih.gov Furthermore, a study of 4-aryl-1,4-dihydropyridine derivatives revealed that a 4-bromo substituted analog exhibited the highest cholinesterase inhibitory effect among the tested compounds. trdizin.gov.tr These findings suggest that the broader structural class to which this compound belongs is of interest for AChE inhibition, warranting future investigation.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOX) are enzymes involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. nih.gov The 15-LOX isoform, in particular, has been implicated in neoplastic diseases. nih.govnih.govresearchgate.net

A series of synthesized 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylacetamide derivatives, which are analogs, demonstrated remarkable inhibitory potency against 15-LOX-1, with activity in the nanomolar range. nih.govnih.govresearchgate.net In this series, fluorinated derivatives were found to be the most active, while chlorinated compounds showed the lowest inhibitory effect. nih.gov Another study on 2-substituted indazolinones identified a novel, orally-active, and selective inhibitor of 5-lipoxygenase, ICI207968, with IC₅₀ values ranging from 1.5 µM to 6.0 µM. nih.gov This compound was approximately 300 times less potent against cyclo-oxygenase. nih.gov Additionally, linoleyl hydroxamic acid has been shown to be a highly effective inhibitor of 15-LO, with an IC₅₀ value of approximately 0.02 μM. nih.gov

Other Relevant Enzyme Targets in Disease Models

Investigations into analogs of this compound have identified other significant enzyme targets. One study on 2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, a boro-analog, found that it inhibited Glycogen Synthase Kinase 3 Beta (GSK-3β) with an IC₅₀ value of 8 nM. This inhibition was associated with reduced cell viability and an increase in apoptosis markers.

Anticancer Activity Studies (In Vitro Cell Line Models)

The potential of N-substituted acetamide analogs as anticancer agents has been explored in various in vitro studies using human cancer cell lines.

Numerous analogs have demonstrated significant cytotoxic effects. A study on phenylacetamide derivatives identified a compound (3d) with high potency against multiple cell lines. tbzmed.ac.ir Similarly, research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed notable activity against prostate and breast cancer cells. nih.gov Phenylacetamide derivatives of resveratrol (B1683913) have also been evaluated, with one derivative (derivative 2) showing particular activity against both estrogen receptor-positive (ER+) and negative (ER-) breast cancer cell lines. nih.gov The mechanism of action for this derivative was found to involve cell cycle arrest and the induction of apoptotic cell death. nih.gov

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Phenylacetamide derivative (3d)MDA-MB-4680.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative (3d)PC-120.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative (3c)MCF-70.7 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative (3d)MCF-70.7 ± 0.4 tbzmed.ac.ir
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC3 (prostate)52 nih.gov
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC3 (prostate)80 nih.gov
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7 (breast)100 nih.gov
Phenylacetamide Resveratrol Derivative (2)MCF-7 (breast)Active nih.gov
Phenylacetamide Resveratrol Derivative (2)MDA-MB-231 (breast)Active nih.gov

The cytotoxic effects observed are a direct measure of growth inhibitory activity. Studies have shown that these compounds inhibit the growth of cancer cell lines in a dose-dependent manner. tbzmed.ac.ir The growth inhibition is often linked to the induction of apoptosis. For instance, phenylacetamide derivatives have been shown to trigger apoptosis by upregulating the expression of Bcl-2, Bax, and FasL RNA, as well as increasing caspase 3 activity. tbzmed.ac.ir The ability of these compounds to induce tumor growth inhibition and apoptosis, sometimes at relatively low toxicity levels, makes them promising candidates for further development. nih.gov One analog, 2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, exhibited significant inhibition of cell proliferation in breast cancer cells, with the mechanism involving apoptosis induction through caspase activation.

Anti-inflammatory and Analgesic Property Investigations (Preclinical In Vivo Models)

Preclinical animal models have been employed to investigate the anti-inflammatory and pain-relieving properties of this class of compounds.

Anti-inflammatory Activity: A study using the carrageenan-induced paw edema model in rats, a standard assay for anti-inflammatory drugs, evaluated a series of 1,2,4-triazole (B32235) derivatives. nih.govscielo.br One test compound demonstrated a highly significant decrease in paw edema, achieving up to 91% inhibition after three hours, which was more effective than the standard drug ibuprofen (B1674241) (82% inhibition). nih.gov Another study on 2-(substituted phenoxy) acetamide derivatives also identified compounds with anti-inflammatory properties, with halogen substitutions on the aromatic ring favoring this activity. nih.govresearchgate.net

Analgesic Activity: The analgesic potential has been assessed using models such as the acetic acid-induced writhing test and the hot plate test. scielo.brresearchgate.net In the writhing test, which evaluates analgesia against inflammatory pain, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives caused a significant decrease in writhing responses in mice. scielo.brresearchgate.net In a hot plate test, a 1,2,4 triazole derivative at a 75 mg/kg dose showed a highly significant inhibition of the pain response. nih.gov The 2-(substituted phenoxy) acetamide derivatives also showed analgesic effects, indicating that this chemical scaffold has potential for development as a pain management agent. nih.govresearchgate.net

Assessment of Anti-inflammatory Effects in Rodent Models (e.g., Paw Edema)

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds. This model mimics the hallmarks of acute inflammation, including edema, and allows for the quantification of the inhibitory effects of test substances.

Research into a series of 2-(substituted phenoxy) acetamide derivatives has demonstrated their potential to mitigate inflammation. In one such study, the anti-inflammatory activity of these analogs was assessed, revealing that the presence of halogens on the aromatic ring appeared to enhance their anti-inflammatory effects. For instance, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (a structural analog) exhibited notable anti-inflammatory activity in such models archivepp.comnih.gov.

Another study on a pivalate-based Michael product, MAK01, also demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in mice. The administration of MAK01 resulted in a dose-dependent reduction in paw edema, with a 40.58% ± 0.84% reduction observed at the highest dose after five hours nih.gov. These findings underscore the potential of the acetamide scaffold as a basis for developing new anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of an Acetamide Analog (MAK01) in Carrageenan-Induced Paw Edema in Mice

Time (hours)% Reduction in Edema (10 mg/kg)% Reduction in Edema (20 mg/kg)% Reduction in Edema (30 mg/kg)
233.3 ± 0.7734.7 ± 0.74-
5--40.58 ± 0.84
Data sourced from a study on the pivalate-based Michael product MAK01, a structural analog. nih.gov

Exploration of Potential Analgesic Effects

The evaluation of analgesic activity is another critical aspect of the preclinical assessment of novel compounds, often investigated using models such as the acetic acid-induced writhing test in mice. This test assesses the ability of a compound to reduce the number of abdominal constrictions (writhings) induced by an irritant, indicating a peripheral analgesic effect.

Studies on N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative have shown promising analgesic potential in the acetic acid-induced writhing test. At a dose of 100 mg/kg, these compounds significantly reduced the number of writhings in mice, with the parent compound showing a 78% inhibition over a 10-minute observation period researchgate.net.

Similarly, the 2-(substituted phenoxy) acetamide analog, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which demonstrated anti-inflammatory effects, also exhibited analgesic properties archivepp.comnih.gov. Furthermore, the compound MAK01 showed a significant analgesic response in a dose-dependent manner, with latency times increasing with higher concentrations nih.gov. These results suggest that the acetamide core structure is a viable starting point for the development of new analgesic agents.

Table 2: Analgesic Activity of N-(benzo[d]thiazol-2-yl)acetamide Analogs in Acetic Acid-Induced Writhing Test in Mice

CompoundDose (mg/kg)Writhing Inhibition (%) after 5 minWrithing Inhibition (%) after 10 min
N-(benzo[d]thiazol-2-yl)acetamide1007681
6-nitro-N-(benzo[d]thiazol-2-yl)acetamide1006675
Data represents the percentage reduction in writhing response. researchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological effects, researchers can identify key structural features responsible for its activity and design more potent and selective analogs.

Identification of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For acetamide derivatives, several key pharmacophoric features have been identified that contribute to their anti-inflammatory and analgesic properties.

Studies on various acetamide analogs suggest that the nature and position of substituents on the aromatic rings play a crucial role in their activity. For instance, in a series of aryl acetamide triazolopyridazines, it was found that electron-withdrawing groups on the aryl tail group were preferred over electron-donating groups for improved potency nih.gov. The presence of halogens on the aromatic ring of 2-(substituted phenoxy) acetamide derivatives has also been linked to enhanced anti-inflammatory and anticancer activities archivepp.comnih.gov.

Rational Design of More Potent and Selective Analogs

The insights gained from SAR studies enable the rational design of new analogs with improved biological profiles. This process involves making targeted chemical modifications to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential off-target effects.

Based on the general SAR principles for acetamide derivatives, the design of more potent and selective analogs of this compound could involve several strategies. For example, the exploration of different substituents on the phenyl ring could lead to analogs with enhanced activity. The introduction of various electron-withdrawing or electron-donating groups at different positions would help to fine-tune the electronic properties of the molecule and its interactions with target proteins.

Furthermore, modifications to the acetamide linker, such as altering its length or rigidity, could optimize the spatial orientation of the key pharmacophoric elements. The rational design process is often aided by computational modeling and molecular docking studies, which can predict how newly designed analogs will bind to their biological targets, thereby prioritizing the synthesis of the most promising candidates nih.gov. This iterative process of design, synthesis, and biological evaluation is central to the development of new and improved therapeutic agents based on the acetamide scaffold.

Applications of 2 Bromo N 2 Ethylphenyl Acetamide in Specialized Chemical Fields

Role as a Versatile Intermediate in Organic Synthesis

2-Bromo-N-(2-ethylphenyl)acetamide is a key intermediate in the field of organic synthesis, primarily utilized for its ability to participate in a variety of chemical reactions to form more complex molecular architectures.

The reactivity of the carbon-bromine bond in this compound allows it to serve as an electrophilic substrate in nucleophilic substitution reactions. This property is fundamental to its role as a building block for constructing larger, more intricate organic molecules. Organic chemists can introduce a wide array of functional groups by reacting it with different nucleophiles, thereby paving the way for the synthesis of diverse chemical entities. The acetamide (B32628) group itself can also undergo further chemical transformations, adding to the compound's versatility.

The synthesis of various N-substituted 2-bromoacetamide (B1266107) derivatives is a common practice, highlighting the utility of this class of compounds. For instance, the reaction of bromoacetyl bromide with different substituted amines in a basic medium is a well-established method for preparing these intermediates. who.int This straightforward synthetic route allows for the creation of a library of related compounds with varying substituents on the phenyl ring, which can then be used to explore their chemical and biological properties. who.int

A significant application of this compound is its use as a precursor in the synthesis of heterocyclic compounds, particularly those containing an oxadiazole ring. who.int Oxadiazoles are a class of five-membered heterocyclic compounds that are of great interest due to their wide range of biological activities. nih.govnih.gov

In a typical synthetic scheme, this compound can be reacted with a molecule containing a thiol group, such as 5-benzyl-1,3,4-oxadiazole-2-thiol. who.int This reaction, often carried out in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF), results in the formation of a new carbon-sulfur bond, linking the acetamide moiety to the oxadiazole ring. who.int This synthetic strategy has been successfully employed to create a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide. who.int

The general process involves the initial preparation of N-substituted 2-bromoacetamide derivatives by reacting various substituted amines with bromoacetyl bromide. who.int These intermediates are then coupled with a pre-formed oxadiazole thiol to yield the final products. who.int The progress of these reactions is typically monitored by thin-layer chromatography (TLC). who.int

Reactant 1 Reactant 2 Product Class Significance
This compound5-benzyl-1,3,4-oxadiazole-2-thiolN-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamideSynthesis of biologically relevant heterocyclic compounds. who.int
Substituted AminesBromoacetyl BromideN-substituted 2-bromoacetamide derivativesVersatile intermediates for further synthesis. who.int

Potential in Agrochemical Development

The structural motifs present in this compound and its derivatives are of interest in the field of agrochemical research. The development of new herbicides and pesticides often relies on the synthesis and screening of novel chemical compounds.

The exploration of structure-activity relationships (SAR) is a cornerstone of modern agrochemical research. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key molecular features responsible for its desired effects. The synthesis of a series of N-phenylacetamide derivatives with different substituents on the phenyl ring and modifications to the acetamide side chain would allow for a thorough investigation of the SAR for this class of compounds. This information is crucial for optimizing the potency, selectivity, and environmental profile of potential new agrochemicals.

Contributions to Material Science Research

The application of acetamide derivatives extends into the realm of material science. ontosight.aiontosight.ai The ability of these molecules to form ordered structures through intermolecular interactions, such as hydrogen bonding, makes them interesting candidates for the development of new materials with specific properties.

Monomer or Precursor in Polymer Chemistry

The potential for this compound to be used as a monomer or a precursor in polymer synthesis is theoretically plausible due to its chemical structure. The presence of a reactive bromine atom could, in principle, allow it to act as an initiator or a building block in certain types of polymerization reactions. For instance, the carbon-bromine bond could potentially be cleaved to generate a radical, initiating a free-radical polymerization process. Alternatively, it could serve as an electrophilic site for nucleophilic substitution reactions, enabling its incorporation into a polymer chain.

Despite these theoretical possibilities, a thorough review of current scientific literature reveals a lack of specific studies or published research where this compound has been successfully employed as a monomer or precursor in polymer chemistry. There are no detailed reports on polymerization reactions initiated by or incorporating this specific compound, nor are there data on the properties of any resulting polymers.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

There is currently a lack of published research focusing on the development of novel and sustainable synthetic methodologies specifically for 2-Bromo-N-(2-ethylphenyl)acetamide.

Advanced Mechanistic Studies of Biological Activities at the Molecular Level

No significant studies detailing the advanced molecular mechanisms of the biological activities of this compound are presently available.

Chemoinformatics and Machine Learning Approaches for Compound Design and Prediction

The application of chemoinformatics and machine learning for the design and prediction of compounds related to this compound has not been a subject of published research.

Integration of In Vitro, In Silico, and In Vivo Preclinical Research

There is no available data on the integrated use of in vitro, in silico, and in vivo models in the preclinical research of this compound.

Exploration of New Therapeutic and Industrial Applications

The scientific literature does not currently contain explorations of new therapeutic or industrial applications for this compound.

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.4–2.6 (quartet, CH₂ of ethyl group), δ 6.8–7.4 (aromatic protons), and δ 3.8 (singlet, CH₂-Br).
    • ¹³C NMR : Confirm carbonyl (C=O) at ~168 ppm and Br-C at ~38 ppm.
  • X-ray Crystallography : Use SHELX software for structure refinement. Ethyl and bromine substituents induce torsional angles of ~15° in the acetamide backbone, confirmed by single-crystal analysis .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures purity >98% .

How does the halogen substituent in this compound influence its reactivity in nucleophilic substitution reactions?

Advanced
The bromine atom acts as a leaving group, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Key factors:

  • Electronic Effects : Bromine’s electronegativity increases the electrophilicity of the adjacent carbon.
  • Steric Hindrance : The ethyl group at the ortho position reduces accessibility, favoring reactions with smaller nucleophiles (e.g., NH₃ over bulky amines).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
    Case Study : Substitution with piperidine yields N-(2-ethylphenyl)-2-piperidin-1-yl-acetamide at 70% efficiency in DMF at 60°C .

What strategies can resolve contradictions in biological activity data for this compound across different studies?

Advanced
Discrepancies often arise from variations in:

  • Purity : Ensure >99% purity via HPLC (). Impurities like unreacted bromoacetyl bromide can skew bioassay results.
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity artifacts.
    Statistical Approach : Apply meta-analysis to compare IC₅₀ values across studies, adjusting for covariates (e.g., pH, temperature) .

In enzyme inhibition studies, how can researchers determine the binding mode of this compound using computational and experimental approaches?

Q. Advanced

  • Molecular Docking (in silico) : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). The bromine atom may occupy hydrophobic pockets, while the acetamide group forms hydrogen bonds.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • X-ray Crystallography : Co-crystallize the compound with the enzyme to resolve binding at the active site (e.g., PDB deposition).
    Example : A 2.1 Å resolution structure revealed halogen bonding between Br and Tyr-204 in a kinase target .

What purification techniques are recommended for this compound to achieve >99% purity for pharmacological assays?

Q. Basic

  • Recrystallization : Use ethanol/water (3:1) at 4°C to remove unreacted starting materials.
  • Column Chromatography : Silica gel (60–120 mesh) with hexane:ethyl acetate (6:4) as eluent.
  • HPLC : C18 column, isocratic elution with 70% methanol/water. Retention time ~8.2 min .

How can researchers design derivatives of this compound to enhance selectivity towards specific biological targets?

Q. Advanced

  • Bioisosteric Replacement : Substitute Br with CF₃ to improve metabolic stability while retaining size/hydrophobicity.
  • Positional Isomerism : Shift the ethyl group to the para position to reduce steric clash with target proteins.
  • Hybridization : Conjugate with known pharmacophores (e.g., sulfonamide groups) for dual-action inhibitors.
    Case Study : Replacing Br with iodine in a kinase inhibitor analog increased binding affinity by 20-fold due to enhanced van der Waals interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.